N-(3-Methylphenyl)-2-oxo-2H-chromene-3-carboxamide N-(3-Methylphenyl)-2-oxo-2H-chromene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1846-99-7
VCID: VC5039168
InChI: InChI=1S/C17H13NO3/c1-11-5-4-7-13(9-11)18-16(19)14-10-12-6-2-3-8-15(12)21-17(14)20/h2-10H,1H3,(H,18,19)
SMILES: CC1=CC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O
Molecular Formula: C17H13NO3
Molecular Weight: 279.295

N-(3-Methylphenyl)-2-oxo-2H-chromene-3-carboxamide

CAS No.: 1846-99-7

Cat. No.: VC5039168

Molecular Formula: C17H13NO3

Molecular Weight: 279.295

* For research use only. Not for human or veterinary use.

N-(3-Methylphenyl)-2-oxo-2H-chromene-3-carboxamide - 1846-99-7

Specification

CAS No. 1846-99-7
Molecular Formula C17H13NO3
Molecular Weight 279.295
IUPAC Name N-(3-methylphenyl)-2-oxochromene-3-carboxamide
Standard InChI InChI=1S/C17H13NO3/c1-11-5-4-7-13(9-11)18-16(19)14-10-12-6-2-3-8-15(12)21-17(14)20/h2-10H,1H3,(H,18,19)
Standard InChI Key XUNAVIWFCXQWCJ-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure comprises a 2H-chromen-2-one scaffold (benzopyran-2-one) substituted at the 3-position with a carboxamide group linked to a 3-methylphenyl ring. Key structural identifiers include:

  • SMILES: CC1=CC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O

  • InChIKey: XUNAVIWFCXQWCJ-UHFFFAOYSA-N
    The chromene core’s planar aromatic system and the amide’s hydrogen-bonding capacity influence its reactivity and interactions with biological targets .

Physicochemical Properties

Data collated from spectral and computational analyses reveal:

PropertyValue/DescriptionSource
Melting PointNot explicitly reported; analogs: 92–167°C
SolubilityLikely low in water due to aromaticity
Spectral Data (NMR)1H^1\text{H}: δ 8.87 (s, 1H, CH), 7.99 (dd, Ar)
StabilityStable under standard conditions

These properties underscore its suitability for organic synthesis and preliminary biological screening.

Synthesis and Optimization

Synthetic Pathways

The compound is typically synthesized via a two-step approach:

  • Chromene Core Formation: Ethyl 2-oxo-2H-chromene-3-carboxylate is prepared through condensation of salicylaldehyde derivatives with diethyl malonate under acidic conditions .

  • Amide Coupling: The ester intermediate reacts with 3-methylaniline in ethanol under reflux, facilitated by coupling agents or catalysts to form the carboxamide .

Yield optimization (reported up to 94% in analogs ) hinges on solvent choice (e.g., toluene vs. ethanol), temperature control, and stoichiometric ratios .

Analytical Validation

Structural confirmation relies on:

  • 1H^1\text{H}- and 13C^{13}\text{C}-NMR: Assignments for aromatic protons (δ 7.99–6.87 ppm) and carbonyl carbons (δ 160–161 ppm) .

  • Mass Spectrometry: Molecular ion peak at m/z 279.29 .

  • IR Spectroscopy: Bands for amide C=O (~1650 cm1^{-1}) and chromene lactone (~1720 cm1^{-1}) .

These techniques ensure fidelity to the target structure and purity ≥95% for biological assays .

Biological Activities and Mechanisms

Enzyme Inhibition

The compound’s amide group may engage in hydrogen bonding with enzyme active sites. Related 3-carboxamido coumarins exhibit:

  • MAO-B Selectivity: Inhibition constants (Ki_i) as low as 0.0014 µM, suggesting potential for neurodegenerative disease therapy .

  • Anti-inflammatory Effects: Suppression of COX-2 and TNF-α in murine models.

Mechanistic studies are needed to elucidate target specificity and structure-activity relationships (SAR).

Comparative Analysis with Structural Analogs

Substituent Effects

Varying the phenyl ring substituents modulates bioactivity:

DerivativeBiological ActivityPotency (IC50_{50})Source
N-(3-Methylphenyl) (this compound)UnderexploredN/A
N-(4-Methoxyphenethyl)Anti-austerity (pancreatic cancer)0.5 µM
N-(4-Fluorophenethyl)MAO-B inhibition0.0014 µM

The 3-methyl group may enhance lipophilicity, improving membrane permeability but reducing solubility—a trade-off requiring optimization.

Pharmacophore Modeling

Field-based 3D-QSAR studies highlight the importance of:

  • Electrostatic Potential: Negative regions near the chromene’s lactone oxygen .

  • Hydrophobic Contacts: The 3-methylphenyl group’s role in binding pocket interactions .

These insights guide rational design of derivatives with enhanced potency and selectivity.

Research Gaps and Future Directions

Underexplored Areas

  • Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles remain uncharacterized.

  • Toxicity: Acute and chronic toxicity studies in preclinical models are absent .

  • Target Identification: Proteomic or genomic approaches could identify novel molecular targets .

Strategic Recommendations

  • SAR Studies: Systematic modification of the phenyl and chromene substituents to optimize bioactivity .

  • In Vivo Validation: Efficacy testing in xenograft models for oncology applications .

  • Formulation Development: Nanoencapsulation or prodrug strategies to address solubility limitations.

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